2-(2,3-Difluorophenyl)pyrrolidine 2-(2,3-Difluorophenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 1249722-04-0
VCID: VC5528380
InChI: InChI=1S/C10H11F2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2
SMILES: C1CC(NC1)C2=C(C(=CC=C2)F)F
Molecular Formula: C10H11F2N
Molecular Weight: 183.202

2-(2,3-Difluorophenyl)pyrrolidine

CAS No.: 1249722-04-0

Cat. No.: VC5528380

Molecular Formula: C10H11F2N

Molecular Weight: 183.202

* For research use only. Not for human or veterinary use.

2-(2,3-Difluorophenyl)pyrrolidine - 1249722-04-0

Specification

CAS No. 1249722-04-0
Molecular Formula C10H11F2N
Molecular Weight 183.202
IUPAC Name 2-(2,3-difluorophenyl)pyrrolidine
Standard InChI InChI=1S/C10H11F2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2
Standard InChI Key CROKRZDCSQGVQW-UHFFFAOYSA-N
SMILES C1CC(NC1)C2=C(C(=CC=C2)F)F

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound’s structure consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) attached to a 2,3-difluorophenyl moiety. The fluorine atoms at the ortho and meta positions of the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions. The absolute configuration of the chiral center at the second carbon of the pyrrolidine ring (R-configuration in enantiomerically pure forms) further modulates its biological and chemical behavior.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H11F2N\text{C}_{10}\text{H}_{11}\text{F}_{2}\text{N}
Molecular Weight183.20 g/mol
IUPAC Name2-(2,3-Difluorophenyl)pyrrolidine
SMILESC1CC(NC1)C2=C(C(=CC=C2)F)F\text{C1CC(NC1)C2=C(C(=CC=C2)F)F}
Predicted Collision Cross Section (Ų)141.6–152.2 (varies by adduct)

The SMILES notation and InChIKey (CROKRZDCSQGVQW-UHFFFAOYSA-N) provide unambiguous representations for database searches and computational modeling . The collision cross-section data, derived from ion mobility spectrometry, aids in characterizing its gas-phase behavior, which is critical for mass spectrometry-based identification .

Stereochemical Considerations

The presence of a chiral center necessitates enantioselective synthesis to isolate the (2R)-enantiomer, which may exhibit distinct biological activity compared to its (2S)-counterpart. Computational studies predict that the R-configuration optimizes spatial alignment with hydrophobic pockets in enzyme active sites, though experimental validation remains pending.

Synthesis and Manufacturing Approaches

PrecautionSpecification
Personal Protective EquipmentNitrile gloves, goggles, lab coat
VentilationFume hood with ≥100 ft/min face velocity
StorageSealed container under inert atmosphere

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric routes to improve enantioselectivity and scalability.

  • Biological Profiling: Screen against kinase panels, GPCRs, and microbial targets to identify lead applications.

  • ADMET Studies: Evaluate pharmacokinetics, including CYP450 inhibition and metabolic stability.

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